Dibenzyl azodicarboxylate
Overview
Description
Dibenzyl diazene-1,2-dicarboxylate, also known as dibenzyl azodicarboxylate, is an organic compound with the molecular formula C16H14N2O4. It is a yellow to orange crystalline powder that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role as an electrophilic reagent and is commonly used in the Mitsunobu reaction, which is a key reaction in the synthesis of various organic compounds .
Mechanism of Action
Mode of Action
It is known to participate in various chemical reactions, such as the [4+2] cycloaddition reaction .
Biochemical Pathways
Dibenzyl diazene-1,2-dicarboxylate is involved in several biochemical pathways. For instance, it has been used as an electrophilic reagent in the synthesis of C-glycosyl α-amino acids via proline-catalyzed α-amination of C-glycosylalkyl aldehydes . The affected pathways and their downstream effects are subject to the specific context of its use .
Pharmacokinetics
Some properties such as high gi absorption and bbb permeability have been reported . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The molecular and cellular effects of Dibenzyl diazene-1,2-dicarboxylate’s action depend on the specific context of its use. For example, in the synthesis of C-glycosyl α-amino acids, it serves as an electrophilic reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl diazene-1,2-dicarboxylate can be synthesized through the reaction of azodicarbonamide with benzyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions with mechanical stirring. The process involves the formation of an intermediate, which then reacts with benzyl chloride to form the final product .
Industrial Production Methods
In industrial settings, the production of dibenzyl diazene-1,2-dicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl diazene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the dehydrogenation of alcohols and amines.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the Mitsunobu reaction.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Mitsunobu reaction typically involves triphenylphosphine and diethyl azodicarboxylate as reagents.
Major Products Formed
Scientific Research Applications
Dibenzyl diazene-1,2-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dibenzyl diazene-1,2-dicarboxylate is similar to other azodicarboxylates, such as diethyl azodicarboxylate and diisopropyl azodicarboxylate. it has unique properties that make it suitable for specific applications:
Diethyl azodicarboxylate: This compound is also used in the Mitsunobu reaction but has different solubility and reactivity properties.
Diisopropyl azodicarboxylate: It is used as an alternative to dibenzyl diazene-1,2-dicarboxylate in certain reactions due to its different steric and electronic properties.
Similar Compounds
- Diethyl azodicarboxylate
- Diisopropyl azodicarboxylate
- Azodiformic acid dibenzyl ester
Properties
IUPAC Name |
benzyl N-phenylmethoxycarbonyliminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJKSAIGIYODAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044887 | |
Record name | Dibenzyl diazene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2449-05-0 | |
Record name | 1,2-Bis(phenylmethyl) 1,2-diazenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2449-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibenzyl diazene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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